2-(2-Bromopropyl)-3-methylpyridine
CAS No.:
Cat. No.: VC18204220
Molecular Formula: C9H12BrN
Molecular Weight: 214.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrN |
|---|---|
| Molecular Weight | 214.10 g/mol |
| IUPAC Name | 2-(2-bromopropyl)-3-methylpyridine |
| Standard InChI | InChI=1S/C9H12BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6H2,1-2H3 |
| Standard InChI Key | ODDUCLYKFCYXOA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)CC(C)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(2-bromopropyl)-3-methylpyridine, reflects its substitution pattern: a pyridine core with a methyl group at position 3 and a 2-bromopropyl chain at position 2 (Figure 1). The bromopropyl group introduces a reactive alkyl halide moiety, while the methyl group enhances steric and electronic effects on the aromatic system .
Table 1: Key Identifiers of 2-(2-Bromopropyl)-3-methylpyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1484682-58-7 | |
| Molecular Formula | ||
| Molecular Weight | 214.10 g/mol | |
| SMILES | CC1=C(N=CC=C1)CC(C)Br | |
| InChI Key | ODDUCLYKFCYXOA-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectroscopic data for this specific compound is limited, analogous bromopyridines provide insight into expected features:
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NMR: Aromatic protons on the pyridine ring resonate between 7.5–8.5 ppm, while the methyl group at C3 appears as a singlet near 2.5 ppm. The bromopropyl chain’s protons exhibit splitting patterns consistent with coupling to adjacent carbons .
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Mass Spectrometry: The molecular ion peak at 214 (M) and a prominent fragment at 135 (loss of Br and propane) are anticipated.
Synthesis and Manufacturing
Traditional Synthetic Routes
A patented method for synthesizing 2-methyl-3-bromopyridine (CN104945313A) offers a potential framework for adapting to the target compound . The process involves:
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Condensation: Diethyl malonate reacts with alkali metal to form a salt, followed by condensation with 2-chloro-3-nitropyridine.
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Decarboxylation: Acidic hydrolysis removes carboxyl groups, yielding 2-methyl-3-nitropyridine.
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Hydrogenation: Catalytic hydrogenation (Pd/C, methanol) reduces the nitro group to an amine.
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Bromination: Diazotization of the amine with HBr and NaNO, followed by bromine addition, introduces the bromine substituent .
For 2-(2-bromopropyl)-3-methylpyridine, modifications could include introducing the bromopropyl group via alkylation of 3-methylpyridine using 1,2-dibromopropane under basic conditions.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Conditions | Yield* |
|---|---|---|---|
| 1 | Alkylation of 3-methylpyridine | 1,2-dibromopropane, KCO, DMF, 80°C | ~60% |
| 2 | Purification | Column chromatography | 95% |
*Estimated based on analogous reactions.
Challenges in Synthesis
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Regioselectivity: Competing alkylation at pyridine’s N or other positions may require directing groups or catalysts.
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Bromine Stability: The bromide’s susceptibility to elimination or nucleophilic substitution necessitates inert atmospheres and low temperatures .
Physicochemical Properties
Physical State and Solubility
While direct data is unavailable, analogous bromopyridines like 2-bromo-4-methylpyridine (CAS 4926-28-7) are liquids at room temperature with densities of ~1.545 g/mL . The bromopropyl chain likely increases hydrophobicity, rendering the compound soluble in chloroform, ethyl acetate, and methanol but insoluble in water.
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 200°C. The bromine atom may lower thermal stability compared to non-halogenated analogs.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Bromopyridines are pivotal in constructing kinase inhibitors and antipsychotic agents. The bromopropyl group in 2-(2-bromopropyl)-3-methylpyridine enables:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures.
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Nucleophilic Substitution: Displacement of bromide with amines or thiols to introduce functional groups .
Ligand Design
The pyridine nitrogen and bromine atom can coordinate to transition metals (e.g., Pd, Cu), making the compound a candidate for catalyst design in asymmetric synthesis.
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